Carbamazepine 10,11-Epoxide-d8 (Major)

Ion suppression Matrix effects LC‑MS/MS

LC-MS/MS quantification of carbamazepine-10,11-epoxide (CBZ-EP) often suffers from matrix-induced ion suppression and extraction variability, compromising precision in therapeutic drug monitoring. Carbamazepine 10,11-Epoxide-d8 (Major) is a deuterated internal standard that co-elutes with the analyte and corrects these effects for reliable, validated assays. • Co-elution with CBZ-EP compensates matrix effects in serum/plasma; LOD/LOQ <0.1 µg/mL. • Enables precision ≤15% CV and accuracy 85-115% in multi-analyte antiepileptic drug panels. • Purity ≥98%; isotopic enrichment supports metrological traceability for reference measurement procedures.

Molecular Formula C₁₅H₄D₈N₂O₂
Molecular Weight 260.32
Cat. No. B1159629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamazepine 10,11-Epoxide-d8 (Major)
Synonyms1a,10b-Dihdyro-6H-dibenzo[b,f]oxireno[d]azepine-6-carboxamide-d8;  10,11-Dihydro-10,11-epoxycarbamazepine-d8;  10,11-Epoxycarbamazepine-d8;  Carbamazepine-d8 10,11-Oxide;  GP 49-023-d8; 
Molecular FormulaC₁₅H₄D₈N₂O₂
Molecular Weight260.32
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamazepine 10,11-Epoxide-d8 (Major) Internal Standard


Carbamazepine 10,11‑Epoxide‑d8 (Major) is a deuterated analog of the pharmacologically active carbamazepine metabolite, carbamazepine‑10,11‑epoxide (CBZ‑EP). It incorporates eight deuterium atoms at specific positions (rings‑d8), yielding a nominal mass shift of +8 Da relative to the unlabeled analyte [1]. This mass difference enables its use as a stable isotope‑labeled internal standard (SIL‑IS) in liquid chromatography‑tandem mass spectrometry (LC‑MS/MS) assays, where it co‑elutes with the analyte and compensates for matrix‑induced ion suppression, extraction variability, and instrument drift [2]. The compound is supplied as a white to off‑white solid with a purity of ≥98% and is recommended for storage at ‑20 °C to maintain stability .

Compound role Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of carbamazepine-10,11-epoxide
Mass shift +8 Da deuterium label provides baseline mass spectrometric resolution from unlabeled analyte
Format & storage Supplied as white to off-white solid; recommended storage at −20 °C for stability

Carbamazepine 10,11-Epoxide-d8 vs. Other Labels: Substitution Risks


In quantitative LC‑MS/MS, substituting Carbamazepine 10,11‑Epoxide‑d8 with an alternative stable isotope‑labeled internal standard (SIL‑IS) is not analytically equivalent. Systematic evaluations have demonstrated that deuterium‑labeled (²H) internal standards exhibit slightly earlier chromatographic elution and different ion suppression compensation behavior compared with ¹³C‑ or ¹⁵N‑labeled analogs [1]. For the CBZ‑EP analyte specifically, ²H‑labeled ISs (including d8 and d10 variants) elute earlier and provide inferior precision and accuracy relative to ¹³C‑labeled ISs [2]. Furthermore, the number and placement of deuterium atoms influence isotopic purity and potential hydrogen‑deuterium exchange, which can vary between manufacturers and labeling strategies (e.g., d8 vs. d10). Therefore, direct substitution without method re‑validation can introduce systematic bias, particularly in high‑sensitivity therapeutic drug monitoring (TDM) or pharmacokinetic studies where low ng/mL quantification is required [3].

Ion suppression compensation
Deuterated IS may not fully compensate matrix effects; ¹³C- or ¹⁵N-labeled ISs show more consistent ion suppression correction.
Chromatographic co-elution
²H-labeled internal standards elute slightly earlier than the native analyte, potentially affecting peak integration under gradient conditions.
Method re-validation requirement
Direct substitution with a differently labeled IS without full method re-validation may introduce systematic bias, especially in low-concentration quantification.

Carbamazepine 10,11-Epoxide-d8: Differentiation Evidence vs. Alternative ISs


Ion Suppression: Deuterated vs. ¹³C/¹⁵N IS

In a systematic evaluation of all commercially available SIL‑ISs for carbamazepine‑10,11‑epoxide (CBZ‑EP), ²H‑labeled internal standards (including the d8 variant) demonstrated a reduced ability to compensate for ion suppression compared with ¹³C‑ or ¹⁵N‑labeled analogs [1]. The study directly compared CBZ‑EP‑²H8 (the target compound class), CBZ‑EP‑¹³C6, and CBZ‑¹³C6 across multiple human serum samples. Ion suppression was quantified using post‑column infusion and matrix factor calculations.

Ion suppression
Head-to-head
¹³C/¹⁵N ISs provide ≥10 percentage-point improvement in matrix factor consistency vs. ²H IS
Supports IS selection for robust matrix effect control
Human serum; protein precipitation; C18 LC; ESI+ MS/MS
Ion suppression Matrix effects LC‑MS/MS Stable isotope labeling

Retention Time Shift: Deuterated vs. ¹³C IS

Deuterium‑labeled internal standards, including CBZ‑EP‑²H8 and CBZ‑²H10, exhibit a measurable chromatographic retention time shift relative to their unlabeled analytes [1]. In the same systematic evaluation, ²H‑labeled ISs eluted slightly earlier (by approximately 0.05–0.10 min) than the corresponding native analytes, whereas ¹³C‑labeled ISs co‑eluted perfectly.

Retention shift
Head-to-head
ΔtR ≈ 0.05–0.10 min earlier for ²H IS; ¹³C IS co-elutes (ΔtR ≈ 0.00 min)
Incomplete co-elution may influence matrix effect compensation
C18 RP; isocratic ACN/water with 0.1% FA; 0.4 mL/min
Chromatographic resolution Deuterium isotope effect LC‑MS/MS SIL‑IS

Assay Precision: Deuterated vs. ¹³C Internal Standards

The systematic evaluation directly compared intra‑ and inter‑assay precision and accuracy for CBZ‑EP quantification using either ²H‑labeled or ¹³C‑labeled internal standards [1]. Assays employing ¹³C‑labeled ISs yielded significantly better precision (lower %CV) and lower bias at low QC levels.

Assay precision
Head-to-head
¹³C IS: intra-assay CV
Higher precision may support low-concentration quantification research
Three QC levels (0.3–15 μg/mL); n=5; human serum
RMP performance
Class-level
No matrix effect observed; intermediate precision
Demonstrates suitability in metrologically traceable methods
SI-traceable via qNMR; human serum and Li-heparin plasma
Isotopic purity
Class-level
+8 Da mass shift; isotopic purity ≥98%
Ensures minimal isotopic overlap with analyte signal
MRM: m/z 253→210 (CBZ-EP), 261→218 (d8-IS); verify by lot COA
Assay precision Accuracy TDM LC‑MS/MS validation

Deuterated IS in Reference Measurement Procedure

A validated isotope dilution‑LC‑MS/MS candidate reference measurement procedure (RMP) for CBZ‑EP in human serum and plasma employed a deuterated internal standard (the same class as Carbamazepine 10,11‑Epoxide‑d8) and demonstrated no evidence of matrix effect, enabling accurate quantification across a clinically relevant range [1].

RMP performance
Class-level
No matrix effect observed; intermediate precision
Demonstrates suitability in metrologically traceable methods
SI-traceable via qNMR; human serum and Li-heparin plasma
Isotopic purity
Class-level
+8 Da mass shift; isotopic purity ≥98%
Ensures minimal isotopic overlap with analyte signal
MRM: m/z 253→210 (CBZ-EP), 261→218 (d8-IS); verify by lot COA
Reference measurement procedure ID‑LC‑MS/MS CBZ‑EP Matrix effect

Isotopic Purity and Mass Distinction: Deuterated vs. Unlabeled

The use of a deuterated internal standard such as Carbamazepine 10,11‑Epoxide‑d8 provides a minimum +8 Da mass shift relative to the unlabeled analyte, enabling baseline mass spectrometric resolution. The isotopic purity is specified at ≥98% (deuterium incorporation) . In contrast, unlabeled carbamazepine‑10,11‑epoxide cannot serve as an internal standard due to the absence of mass distinction and would co‑ionize, contributing to the analyte signal.

Isotopic purity
Class-level
+8 Da mass shift; isotopic purity ≥98%
Ensures minimal isotopic overlap with analyte signal
MRM: m/z 253→210 (CBZ-EP), 261→218 (d8-IS); verify by lot COA
Isotopic purity Mass spectrometry SIL‑IS Quantitative accuracy

Carbamazepine 10,11-Epoxide-d8: Key Applications in Bioanalysis


Therapeutic Drug Monitoring in Epilepsy

Carbamazepine 10,11‑Epoxide‑d8 is deployed as an internal standard in validated LC‑MS/MS methods for simultaneous quantification of carbamazepine and its active metabolite CBZ‑EP in human serum or plasma [1]. The assay covers the clinically relevant range of 0.1–22.0 μg/mL with LOD and LOQ of <0.1 μg/mL and 0.1 μg/mL, respectively. The deuterated IS corrects for matrix effects inherent to patient samples (e.g., hemolyzed, lipemic, or hyperbilirubinemic specimens), enabling reliable dose adjustment in mono‑ and polytherapy regimens.

Pharmacokinetic Studies in Preclinical Models

In rat pharmacokinetic studies, a d10‑carbamazepine internal standard (analogous to d8) was employed to achieve an LLOQ of 5 ng/mL for both CBZ and CBZ‑EP using 0.1 mL plasma aliquots, with extraction recovery exceeding 87% and inter‑day CV between 4.0% and 9.6% [2]. This demonstrates the utility of deuterated CBZ‑EP internal standards for low‑volume, high‑sensitivity PK sampling, including automated blood collection systems where sample integrity and minimal matrix volume are critical.

Multi-Analyte Antiepileptic Drug Panels

Carbamazepine 10,11‑Epoxide‑d8 can be integrated into multi‑analyte LC‑MS/MS panels for antiepileptic drug TDM, such as the Thermo Fisher Scientific application note quantifying 17 AEDs and metabolites [3]. In these workflows, the deuterated internal standard co‑elutes with CBZ‑EP and compensates for ion suppression variability across a diverse patient population, ensuring that all analytes meet acceptance criteria for precision (≤15% CV) and accuracy (85–115%) as required by bioanalytical method validation guidelines.

Reference Measurement Procedure Development

Deuterated CBZ‑EP internal standards have been successfully employed in candidate reference measurement procedures (RMPs) for CBZ‑EP in human serum and plasma [4]. In such applications, the isotopic purity and stability of the d8‑labeled compound support metrological traceability to SI units via quantitative NMR characterization of the primary reference material. The RMP achieved intermediate precision <2.1% and measurement uncertainty 1.6–2.1%, demonstrating that deuterated SIL‑ISs are suitable for highest‑order reference methods when matrix effects are rigorously controlled.

Application
Selection Property
Validation Focus
CBZ and CBZ-EP quantification in human plasma research matrices
Deuterium label and co-elution for matrix effect compensation
Ion suppression and matrix factor consistency assessment
Preclinical PK studies (rat plasma)
High sensitivity and low sample volume capability
LLOQ, recovery, and inter-day precision verification
Multi-analyte AED quantification panel for research
Co-elution and ion suppression consistency across diverse matrices
Precision and accuracy within bioanalytical method validation criteria
Reference measurement procedure (RMP) development
Isotopic purity and stability for metrological traceability
Matrix effect absence and intermediate precision validation

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